molecular formula C11H14ClN B8411404 6-tert-Butyl-2-chloro-3-vinylpyridine

6-tert-Butyl-2-chloro-3-vinylpyridine

Cat. No. B8411404
M. Wt: 195.69 g/mol
InChI Key: SPOCFKYQIRMIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-2-chloro-3-vinylpyridine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-tert-Butyl-2-chloro-3-vinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyl-2-chloro-3-vinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-tert-butyl-2-chloro-3-ethenylpyridine

InChI

InChI=1S/C11H14ClN/c1-5-8-6-7-9(11(2,3)4)13-10(8)12/h5-7H,1H2,2-4H3

InChI Key

SPOCFKYQIRMIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a diethyl ether (17 ml) solution of 6-ten-butyl-2-chloronicotinonitrile (Tetrahedron 1965, 21, 2453-2467, 1.0 g, 5.4 mmol) was added 0.94 M diisobutylaluminum hydride in toluene solution (8.6 ml, 8.0 mmol) at −78° C. and the reaction was allowed to warm to room temperature over 2 hours with stirring. Then the reaction was quenched with 10% potassium sodium tartrate tetrahydrate aqueous solution and the whole was extracted with EtOAc, and washed with 2M sodium hydroxide aqueous solution and brine. The organic layer was evaporated and purified by silica gel column chromatography, eluting with hexane/EtOAc (5:1), to give 6-tert-butyl-2-chloronicotinaldehyde (1.0 g, 95%). To a THF (24 ml) suspension of methyltriphenylphosphonium bromide (5.3 g, 14.8 mmol) was added 1.60 M n-butyllithium (9.3 ml, 14.8 mmol) in hexane solution at 0° C. and the reaction was stirred for 30 minutes. Then to this mixture was added a THF (5 ml) solution of the 6-tert-butyl-2-chloronicotinaldehyde (1.0 g, 5.2 mmol) at 0° C., and the reaction was stirred for 2 hours at room temperature. The reaction was quenched with saturated ammonium chloride aqueous solution, and the whole was extracted with EtOAc, and dried over magnesium sulfate. The organic layer was evaporated and purified by silica gel column chromatography, eluting with hexane/EtOAc (10:1), to give the title compound (735 mg, 71%).
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
71%

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